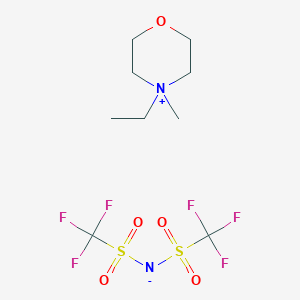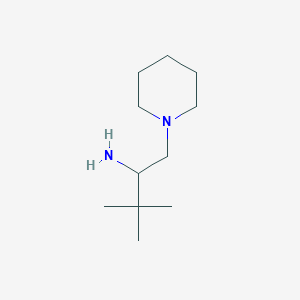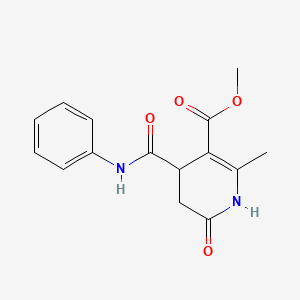
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a phenylcarbamoyl group and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl ester with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) as a solvent . The reaction proceeds smoothly, generally yielding good results. purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applicable to scale up the production of this compound.
化学反応の分析
Types of Reactions
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
- 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones
Uniqueness
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
methyl 6-methyl-2-oxo-4-(phenylcarbamoyl)-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-13(15(20)21-2)11(8-12(18)16-9)14(19)17-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,16,18)(H,17,19) |
InChIキー |
FLIVKBBUXDPMHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


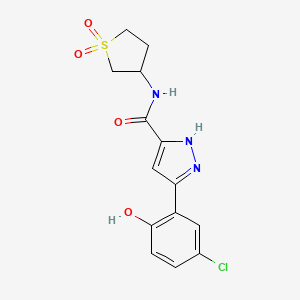
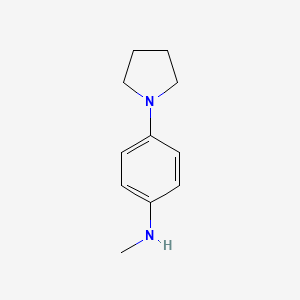


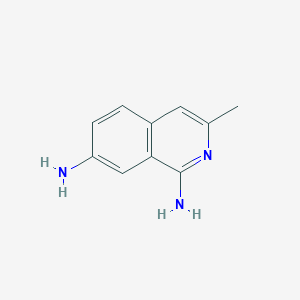
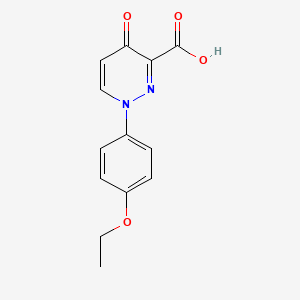
![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)

![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)
